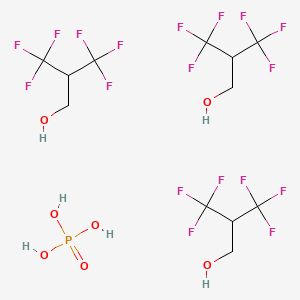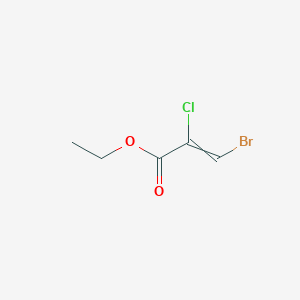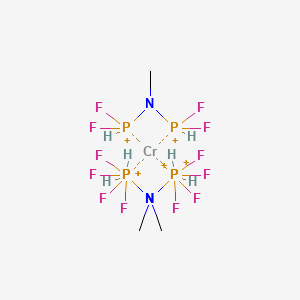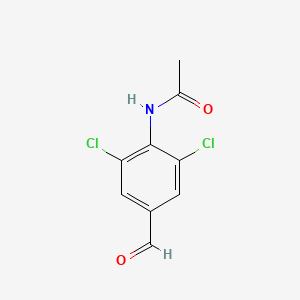
N-(2,6-Dichloro-4-formylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-Dichloro-4-formylphenyl)acetamide is an organic compound characterized by the presence of two chlorine atoms, a formyl group, and an acetamide group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dichloro-4-formylphenyl)acetamide typically involves the acylation of 2,6-dichloroaniline with acetic anhydride, followed by formylation using a Vilsmeier-Haack reaction. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation and formylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters is crucial to achieve high yields and purity.
化学反応の分析
Types of Reactions
N-(2,6-Dichloro-4-formylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2,6-Dichloro-4-carboxyphenylacetamide.
Reduction: 2,6-Dichloro-4-hydroxymethylphenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(2,6-Dichloro-4-formylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2,6-Dichloro-4-formylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorine atoms may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
類似化合物との比較
Similar Compounds
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide: Similar structure but with an additional chlorine atom.
N-(2,6-Dichlorophenyl)acetamide: Lacks the formyl group, resulting in different chemical properties.
Uniqueness
N-(2,6-Dichloro-4-formylphenyl)acetamide is unique due to the presence of both chlorine atoms and a formyl group, which confer distinct reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
特性
CAS番号 |
62909-67-5 |
|---|---|
分子式 |
C9H7Cl2NO2 |
分子量 |
232.06 g/mol |
IUPAC名 |
N-(2,6-dichloro-4-formylphenyl)acetamide |
InChI |
InChI=1S/C9H7Cl2NO2/c1-5(14)12-9-7(10)2-6(4-13)3-8(9)11/h2-4H,1H3,(H,12,14) |
InChIキー |
KXMKFXWXFLFPPW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C(C=C1Cl)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


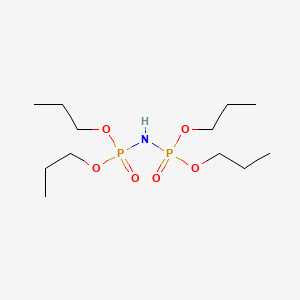

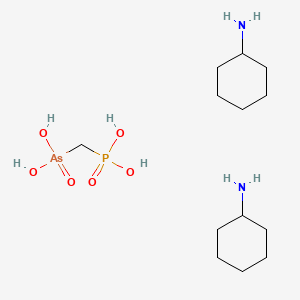
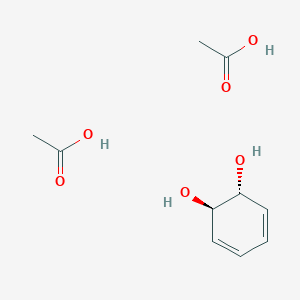

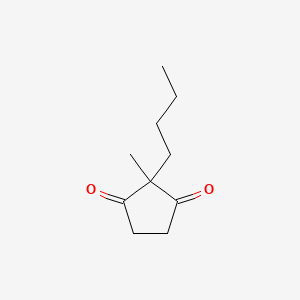
![3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol](/img/structure/B14500906.png)
![4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14500912.png)
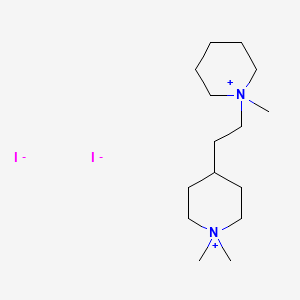
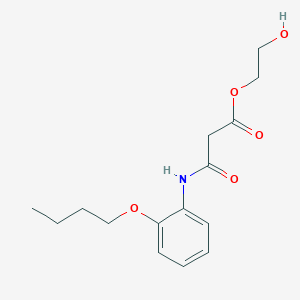
![[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14500932.png)
